molecular formula C7H5F2NO2 B064700 4-Amino-2,3-difluorobenzoic acid CAS No. 194804-85-8

4-Amino-2,3-difluorobenzoic acid

Cat. No. B064700
M. Wt: 173.12 g/mol
InChI Key: NGORASPPURCGPF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves catalytic processes or reactions under specific conditions to introduce the amino and fluorine groups into the benzoic acid framework. For instance, a protocol using trifluorobenzeneboronic acid as a catalyst in an ionic liquid for synthesizing related compounds showcases the importance of selecting appropriate catalysts and solvents to achieve high yields and selectivity under environmentally benign conditions (Sridhar & Perumal, 2005).

Molecular Structure Analysis

The molecular structure of 4-amino-2,3-difluorobenzoic acid and its derivatives can be characterized using various spectroscopic techniques. Vibrational spectroscopy studies provide insights into the structural configurations and the effects of substituents on the molecular vibrations, which are crucial for understanding the chemical behavior of such compounds (Khuu, Yang, & Johnson, 2020).

Chemical Reactions and Properties

Chemical reactions involving 4-amino-2,3-difluorobenzoic acid often focus on exploiting the reactive amino and carboxylic acid groups. These functionalities enable a wide range of chemical transformations, including amide bond formation, esterification, and nucleophilic substitution reactions, which are pivotal in synthesizing more complex molecules (Kam, Levonis, & Schweiker, 2020).

Physical Properties Analysis

The physical properties of 4-amino-2,3-difluorobenzoic acid, such as melting point, solubility, and crystal structure, can be significantly influenced by its molecular structure and the presence of hydrogen bonding. Studies on related compounds reveal the importance of hydrogen bonding in determining the crystal packing and stability of the molecular salts formed from aminobenzoic acids (Lu et al., 2019).

Chemical Properties Analysis

The chemical properties of 4-amino-2,3-difluorobenzoic acid, such as acidity, reactivity towards electrophiles and nucleophiles, and the ability to undergo various chemical reactions, are essential for its application in synthesis. The presence of fluorine atoms adjacent to the carboxylic acid group can affect the acid's reactivity and its interaction with other molecules, leading to unique reactivity patterns that are exploited in organic synthesis and material science (Sundaraganesan, Ilakiamani, & Dominic Joshua, 2007).

Scientific Research Applications

  • Application : 4-Amino-2,3-difluorobenzoic acid is a chemical compound with the formula C7H5F2NO2 . It is used in the field of organic chemistry as a reagent or intermediate in the synthesis of other compounds .
  • Methods of Application/Experimental Procedures : The specific methods of application or experimental procedures would depend on the context in which 4-Amino-2,3-difluorobenzoic acid is being used. For example, it might be used in a reaction with other reagents under specific conditions to synthesize a desired product .
  • Application : 4-Amino-2,3-difluorobenzoic acid is a chemical compound with the formula C7H5F2NO2 . It is used in the field of organic chemistry as a reagent or intermediate in the synthesis of other compounds .
  • Methods of Application/Experimental Procedures : The specific methods of application or experimental procedures would depend on the context in which 4-Amino-2,3-difluorobenzoic acid is being used. For example, it might be used in a reaction with other reagents under specific conditions to synthesize a desired product .
  • Results/Outcomes : The outcomes of using 4-Amino-2,3-difluorobenzoic acid would also depend on the specific context. In general, it would contribute to the formation of the desired product in a chemical reaction .

I also found information about a related compound, 2,4-dichloro-3,5-difluorobenzoic acid, which was synthesized from the commercially available 4-chloro-3,5-difluorobenzonitrile in good yield by a reaction sequence involving nitration, selective reduction, diazotisation and chlorination .

    • Application : This compound can be used as an intermediate in the synthesis of pharmaceuticals .
    • Methods of Application/Experimental Procedures : The specific methods would depend on the pharmaceutical being synthesized. It could involve reactions with other reagents under specific conditions .
    • Results/Outcomes : The outcomes would depend on the specific pharmaceutical being synthesized. In general, it would contribute to the formation of the desired pharmaceutical compound .
    • Application : This compound can also be used as an intermediate in the synthesis of pesticides .
    • Methods of Application/Experimental Procedures : The specific methods would depend on the pesticide being synthesized. It could involve reactions with other reagents under specific conditions .
    • Results/Outcomes : The outcomes would depend on the specific pesticide being synthesized. In general, it would contribute to the formation of the desired pesticide compound .
    • Application : This compound can be used as an intermediate in the synthesis of liquid crystal materials .
    • Methods of Application/Experimental Procedures : The specific methods would depend on the liquid crystal material being synthesized. It could involve reactions with other reagents under specific conditions .
    • Results/Outcomes : The outcomes would depend on the specific liquid crystal material being synthesized. In general, it would contribute to the formation of the desired liquid crystal material .

Safety And Hazards

The safety information for 4-Amino-2,3-difluorobenzoic acid indicates that it may be harmful if swallowed or inhaled, and may cause skin and eye irritation . Precautionary measures include avoiding breathing its mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Future Directions

While specific future directions for the study of 4-Amino-2,3-difluorobenzoic acid are not available, similar compounds have been studied for their potential applications in medicine . For instance, tetrahydrobiopterin, a compound with a similar structure, is essential for the activity of aromatic amino acid hydroxylases and facilitates the biosynthesis of several neurotransmitters .

properties

IUPAC Name

4-amino-2,3-difluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2NO2/c8-5-3(7(11)12)1-2-4(10)6(5)9/h1-2H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGORASPPURCGPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(=O)O)F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00376439
Record name 4-Amino-2,3-difluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-2,3-difluorobenzoic acid

CAS RN

194804-85-8
Record name 4-Amino-2,3-difluorobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=194804-85-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-2,3-difluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
L Ferencz, DL Muntean - Rev. Roum. Chim, 2014 - researchgate.net
Sulfonamides are structural analogs and competitive antagonists of para-aminobenzoic acid and thus prevent normal bacterial utilization of this, for the synthesis of folic acid. Allergies …
Number of citations: 5 www.researchgate.net
M Berg - 2021 - Helsingin yliopisto
Number of citations: 2

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